molecular formula C6H5Br2NO2 B2372916 4-Bromonicotinic acid hydrobromide CAS No. 15366-62-8; 1794760-22-7

4-Bromonicotinic acid hydrobromide

Cat. No.: B2372916
CAS No.: 15366-62-8; 1794760-22-7
M. Wt: 282.919
InChI Key: XMJXMELYTOXEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromonicotinic acid hydrobromide is a chemical compound with the molecular formula C6H5Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromonicotinic acid hydrobromide can be synthesized through several methods. One common method involves the bromination of pyridine-3-carboxylic acid using bromine in the presence of a catalyst. The reaction is typically carried out in a solvent such as acetic acid at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromonicotinic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromonicotinic acid hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromonicotinic acid hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The carboxylic acid group can also form hydrogen bonds, further stabilizing the interactions with proteins or enzymes .

Comparison with Similar Compounds

Uniqueness: 4-Bromonicotinic acid hydrobromide is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

4-bromopyridine-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2.BrH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJXMELYTOXEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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